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Compound of Interest

Compound Name: Methanetricarboxylic acid

Cat. No.: B12073692

Abstract

This document provides detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopic data for triethyl methanetricarboxylate (CAS No. 6279-86-3). It is intended to
serve as a comprehensive reference for researchers, scientists, and professionals in the field of
drug development and chemical synthesis. The application note includes tabulated *H and 3C
NMR data, and IR absorption frequencies, along with standardized protocols for data
acquisition. A workflow for spectroscopic analysis is also presented.

Introduction

Triethyl methanetricarboxylate, with the chemical formula C10H160Oes, is a tri-ester derivative of
methanetricarboxylic acid. It serves as a valuable intermediate in organic synthesis,
particularly in the preparation of substituted malonic esters and other complex organic
molecules. Accurate spectroscopic characterization is crucial for verifying the identity and purity
of this compound in research and industrial applications. This note provides a detailed
summary of its characteristic NMR and IR spectral features.

Chemical Structure

Systematic Name: Triethyl methanetricarboxylate Linear Formula: CH(CO2CzHs)s Molecular
Formula: C10H1606 Molecular Weight: 232.23 g/mol
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Structure:

Spectroscopic Data

The following sections present the *H NMR, 3C NMR, and IR spectroscopic data for triethyl
methanetricarboxylate.

'H NMR Spectroscopy

The *H NMR spectrum of triethyl methanetricarboxylate is characterized by three distinct
signals corresponding to the methine proton, the methylene protons of the three equivalent
ethyl groups, and the methyl protons of the three equivalent ethyl groups.

Signal Chemical Shift o Coupling ]

_ Multiplicity Integration
Assignment (®) ppm Constant (J) Hz
-CH(CO2Et)3 ~4.41 Singlet - 1H
-OCH2CHs ~4.28 Quartet ~7.1 6H
-OCH2CHs ~1.30 Triplet ~7.1 9H

3C NMR Spectroscopy

The 13C NMR spectrum shows four distinct signals, corresponding to the carbonyl carbons, the
methine carbon, the methylene carbons of the ethyl groups, and the methyl carbons of the
ethyl groups.

Signal Assignment Chemical Shift () ppm
C=0 ~165.9

-OCH2CHs ~62.5

-CH(CO2Et)3 ~49.5

-OCH2CHs ~13.9

IR Spectroscopy
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The IR spectrum of triethyl methanetricarboxylate displays characteristic absorption bands for
the carbonyl group of the ester and the C-H and C-O bonds.

Functional Group

Wavenumber (cm~1) Intensity _

Assignment
~2985 Medium C-H stretch (alkane)
~1745 Strong C=0 stretch (ester)
~1250 Strong C-O stretch (ester)

Experimental Protocols

Standard protocols for acquiring high-quality NMR and IR spectra for a liquid sample like
triethyl methanetricarboxylate are provided below.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 10-20 mg of triethyl methanetricarboxylate in
0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS)
as an internal standard.

¢ Instrument: A 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition Parameters:
o Pulse Program: Standard single-pulse experiment (e.g., 'zg30").
o Number of Scans: 16-32.
o Relaxation Delay: 1.0 s.
o Acquisition Time: ~4 s.
o Spectral Width: -2 to 12 ppm.

» 13C NMR Acquisition Parameters:
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[e]

Pulse Program: Proton-decoupled 3C experiment (e.g., 'zgpg30').

o

Number of Scans: 1024 or more, depending on concentration.

[¢]

Relaxation Delay: 2.0 s.

[¢]

Acquisition Time: ~1.5 s.

[e]

Spectral Width: -10 to 220 ppm.

o Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decays (FIDs). Calibrate the *H spectrum to the TMS signal at 0.00
ppm and the 13C spectrum to the CDCls solvent peak at 77.16 ppm.

IR Spectroscopy Protocol

o Sample Preparation: As triethyl methanetricarboxylate is a liquid at room temperature, a thin
film can be prepared by placing a drop of the neat liquid between two potassium bromide
(KBr) or sodium chloride (NaCl) plates.

e Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
¢ Acquisition Parameters:

o Spectral Range: 4000-400 cm™1.

o Resolution: 4 cm~1.

o Number of Scans: 16-32.

e Background Correction: Record a background spectrum of the clean KBr/NaCl plates before
running the sample.

o Data Analysis: Identify the major absorption peaks and assign them to the corresponding
functional groups based on their characteristic frequencies.

Workflow and Diagrams
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Analysis of Triethyl
Methanetricarboxylate: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12073692#nmr-and-ir-spectroscopic-
data-for-triethyl-methanetricarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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